N-[(5-chloro-3-ethylimidazol-4-yl)methyl]-1-(4-methylmorpholin-2-yl)methanamine
Description
N-[(5-chloro-3-ethylimidazol-4-yl)methyl]-1-(4-methylmorpholin-2-yl)methanamine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazole ring substituted with a chlorine atom and an ethyl group, as well as a morpholine ring substituted with a methyl group. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Properties
IUPAC Name |
N-[(5-chloro-3-ethylimidazol-4-yl)methyl]-1-(4-methylmorpholin-2-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN4O/c1-3-17-9-15-12(13)11(17)7-14-6-10-8-16(2)4-5-18-10/h9-10,14H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URIJNZUZNZXYFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC(=C1CNCC2CN(CCO2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chloro-3-ethylimidazol-4-yl)methyl]-1-(4-methylmorpholin-2-yl)methanamine typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the chlorine and ethyl substituents. The morpholine ring is then synthesized separately and subsequently coupled with the imidazole derivative through a series of nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Catalysts and reagents are carefully selected to facilitate the desired transformations while maintaining environmental and safety standards.
Chemical Reactions Analysis
Types of Reactions
N-[(5-chloro-3-ethylimidazol-4-yl)methyl]-1-(4-methylmorpholin-2-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The chlorine atom in the imidazole ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under conditions such as reflux in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a wide range of substituted imidazole derivatives.
Scientific Research Applications
N-[(5-chloro-3-ethylimidazol-4-yl)methyl]-1-(4-methylmorpholin-2-yl)methanamine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-[(5-chloro-3-ethylimidazol-4-yl)methyl]-1-(4-methylmorpholin-2-yl)methanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the morpholine ring may enhance solubility and bioavailability. These interactions can modulate biological pathways and lead to specific physiological responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
